molecular formula C14H15N5O2S2 B11019212 N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11019212
M. Wt: 349.4 g/mol
InChI Key: URJAMHSGCGKPIL-UHFFFAOYSA-N
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Description

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring fused with a thiazolopyrimidine core, making it a valuable subject for studies in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiadiazole and thiazolopyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole or thiazolopyrimidine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

When compared to similar compounds, N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include other thiadiazole and thiazolopyrimidine derivatives, which may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C14H15N5O2S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H15N5O2S2/c1-7-6-19-10(21)8(5-15-13(19)22-7)9(20)16-12-18-17-11(23-12)14(2,3)4/h5-6H,1-4H3,(H,16,18,20)

InChI Key

URJAMHSGCGKPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C(C)(C)C

Origin of Product

United States

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